molecular formula C17H12N2S2 B476962 5-phenyl-2,4-di(2-thienyl)-1H-imidazole CAS No. 24052-50-4

5-phenyl-2,4-di(2-thienyl)-1H-imidazole

Cat. No.: B476962
CAS No.: 24052-50-4
M. Wt: 308.4g/mol
InChI Key: PFTWUSRMYJYKTR-UHFFFAOYSA-N
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Description

5-phenyl-2,4-di(2-thienyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzil, thiophene-2-carbaldehyde, and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2,4-di(2-thienyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-phenyl-2,4-di(2-thienyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,5-di(2-thienyl)-1H-imidazole
  • 5-phenyl-2,4-di(2-furyl)-1H-imidazole
  • 5-(4-methoxyphenyl)-2,4-di(2-thienyl)-1H-imidazole

Uniqueness

5-phenyl-2,4-di(2-thienyl)-1H-imidazole is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties

Properties

CAS No.

24052-50-4

Molecular Formula

C17H12N2S2

Molecular Weight

308.4g/mol

IUPAC Name

4-phenyl-2,5-dithiophen-2-yl-1H-imidazole

InChI

InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)15-16(13-8-4-10-20-13)19-17(18-15)14-9-5-11-21-14/h1-11H,(H,18,19)

InChI Key

PFTWUSRMYJYKTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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